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molecular formula C14H13NO B5737132 N-methyl-[1,1'-biphenyl]-2-carboxamide

N-methyl-[1,1'-biphenyl]-2-carboxamide

Cat. No. B5737132
M. Wt: 211.26 g/mol
InChI Key: UERSZVOVPLBEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06054457

Procedure details

To a mixture of 3-methoxy-4-[2-[3-(tert-butoxycarbonyl)aminoprop-1-yl]oxybenzoyl]amino-N-[2-(4-aminobut-1-yl)oxy-4-methyl]phenyl-N-methylbenzamide (365 mg) and N-(tert-butoxycarbonyl)glycine (111 mg) in N,N-dimethylformamide (15 ml) were added N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (132 mg) and hydroxybenzotriazole (93.2 mg) and the mixture was stirred at ambient temperature overnight. The solution was diluted with ethyl acetate (30 ml) and the solution was washed successively with saturated aqueous sodium hydrogen carbonate, water and brine. The organic phase was dried over magnesium sulfate and the solvent was evaporated in vacuo to give an amorphous. The crude product was purified by silica gel column chromatography (1% methanol in chloroform) to give 3-methoxy-4-[2-[3-tert-butoxycarbonyl)aminoprop-1-yl]oxybenzoyl]amino-N-[2-4-(tert-butoxycarbonylamino)acetylaminobut-1-yl)oxy-4-methyl]phenyl-N-methylbenzamide (320 mg).
[Compound]
Name
3-methoxy-4-[2-[3-(tert-butoxycarbonyl)aminoprop-1-yl]oxybenzoyl]amino-N-[2-(4-aminobut-1-yl)oxy-4-methyl]phenyl-N-methylbenzamide
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
111 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step Two
Quantity
93.2 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC(NCC(O)=O)=O)([CH3:4])([CH3:3])C.Cl.C(N=C=N[CH2:19][CH2:20][CH2:21]N(C)C)C.O[C:26]1[C:34]2N=NN[C:30]=2[CH:29]=[CH:28][CH:27]=1.[CH3:35][N:36](C)[CH:37]=[O:38]>C(OCC)(=O)C>[C:26]1([C:3]2[CH:1]=[CH:4][CH:21]=[CH:20][C:19]=2[C:37]([NH:36][CH3:35])=[O:38])[CH:34]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:1.2|

Inputs

Step One
Name
3-methoxy-4-[2-[3-(tert-butoxycarbonyl)aminoprop-1-yl]oxybenzoyl]amino-N-[2-(4-aminobut-1-yl)oxy-4-methyl]phenyl-N-methylbenzamide
Quantity
365 mg
Type
reactant
Smiles
Name
Quantity
111 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
132 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
93.2 mg
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed successively with saturated aqueous sodium hydrogen carbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an amorphous
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (1% methanol in chloroform)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C(=O)NC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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